molecular formula C14H10Cl2O3 B1651422 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid CAS No. 1261914-31-1

4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid

Cat. No. B1651422
CAS RN: 1261914-31-1
M. Wt: 297.1
InChI Key: DNBGJSAPDALGAH-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid” is likely to be an aromatic compound due to the presence of phenyl groups. The 3,5-dichlorophenyl group indicates the presence of two chlorine atoms on the phenyl ring. The methoxy group (-OCH3) and carboxylic acid group (-COOH) are attached to the fourth carbon of the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or via coupling reactions such as the Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic ring and the carboxylic acid group, which could have implications for its reactivity and spectral properties .


Chemical Reactions Analysis

The compound contains functional groups such as carboxylic acid and methoxy groups that are known to participate in various chemical reactions. For instance, the carboxylic acid group can undergo reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylic acid would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Environmental Analysis and Remediation

Studies have explored the environmental presence and remediation of phenolic compounds and related environmental pollutants. For example, methods have been developed for measuring environmental phenols in human milk, highlighting concerns about human exposure to such compounds (Ye et al., 2008). Additionally, research into the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins points to the importance of removing phenolic UV filters from water sources to mitigate potential health risks (Zhou et al., 2018).

Synthetic Chemistry

In the realm of synthetic chemistry, the study of polymerization and the synthesis of high molecular weight poly(4-hydroxybenzoate)s from various hydroxybenzoic acids offers insight into the development of materials with specific physical and chemical properties (Kricheldorf & Schwarz, 1984). This research could inform the synthesis and applications of compounds structurally related to 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid.

Analytical Methodology

The development of analytical methodologies for detecting and quantifying environmental pollutants showcases the importance of phenolic compounds in environmental monitoring. For instance, the determination of benzophenone-3 and its metabolites in human serum underscores the need for sensitive detection methods for phenolic UV filters, which could extend to related compounds such as this compound (Tarazona et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, if used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

While specific safety and hazard data for this compound is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

4-(3,5-dichlorophenyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBGJSAPDALGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691283
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-31-1
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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